molecular formula C13H12N2O B1266236 2-Aminobenzanilide CAS No. 4424-17-3

2-Aminobenzanilide

Cat. No. B1266236
CAS RN: 4424-17-3
M. Wt: 212.25 g/mol
InChI Key: FDPVTENMNDHFNK-UHFFFAOYSA-N
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Patent
US04205173

Procedure details

Isatoic anhydride (130 g) and aniline (700 ml) were heated to 140°, cooled, poured into 20 liters of water and filtered. The solid was extracted with 4 liters of 1.25N HCl and filtered. The filtrate was washed with ether, made alkaline with 2.5N NaOH and filtered. The solid was treated with ether and water to give 120 g product.
Quantity
130 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
reactant
Reaction Step One
Name
Quantity
20 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]12[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=1)[NH:6]C(=O)[O:4][C:2]2=O.[NH2:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1>O>[NH2:6][C:7]1[CH:8]=[CH:9][CH:10]=[CH:11][C:1]=1[C:2]([NH:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)=[O:4]

Inputs

Step One
Name
Quantity
130 g
Type
reactant
Smiles
C1=2C(=O)OC(NC1=CC=CC2)=O
Name
Quantity
700 mL
Type
reactant
Smiles
NC1=CC=CC=C1
Step Two
Name
Quantity
20 L
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
filtered
EXTRACTION
Type
EXTRACTION
Details
The solid was extracted with 4 liters of 1.25N HCl
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The filtrate was washed with ether
FILTRATION
Type
FILTRATION
Details
filtered
ADDITION
Type
ADDITION
Details
The solid was treated with ether and water

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C(=O)NC2=CC=CC=C2)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 120 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.